molecular formula C25H24F4N6O B12721470 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluoro-3-(trifluoromethyl)phenyl)methyl)-1H-benzimidazol-2-yl)-piperidinyl)methylamino)- CAS No. 108612-70-0

4(1H)-Pyrimidinone, 2-((1-(1-((4-fluoro-3-(trifluoromethyl)phenyl)methyl)-1H-benzimidazol-2-yl)-piperidinyl)methylamino)-

Cat. No.: B12721470
CAS No.: 108612-70-0
M. Wt: 500.5 g/mol
InChI Key: GUNWKNOCPVTUHD-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-((1-(1-((4-fluoro-3-(trifluoromethyl)phenyl)methyl)-1H-benzimidazol-2-yl)-piperidinyl)methylamino)-: is a complex organic compound with a unique structure that combines a pyrimidinone core with a benzimidazole and piperidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluoro-3-(trifluoromethyl)phenyl)methyl)-1H-benzimidazol-2-yl)-piperidinyl)methylamino)- typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, followed by the introduction of the piperidine moiety. The final step involves the attachment of the pyrimidinone core. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-((1-(1-((4-fluoro-3-(trifluoromethyl)phenyl)methyl)-1H-benzimidazol-2-yl)-piperidinyl)methylamino)-: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-((1-(1-((4-fluoro-3-(trifluoromethyl)phenyl)methyl)-1H-benzimidazol-2-yl)-piperidinyl)methylamino)-: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluoro-3-(trifluoromethyl)phenyl)methyl)-1H-benzimidazol-2-yl)-piperidinyl)methylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluoro-3-(trifluoromethyl)phenyl)methyl)-1H-benzimidazol-2-yl)-piperidinyl)methylamino)- include:

    Benzimidazole derivatives: Compounds with similar benzimidazole structures.

    Pyrimidinone analogs: Molecules with a pyrimidinone core but different substituents.

    Piperidine-containing compounds: Molecules that include the piperidine moiety.

Uniqueness

The uniqueness of 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluoro-3-(trifluoromethyl)phenyl)methyl)-1H-benzimidazol-2-yl)-piperidinyl)methylamino)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

108612-70-0

Molecular Formula

C25H24F4N6O

Molecular Weight

500.5 g/mol

IUPAC Name

2-[[1-[1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one

InChI

InChI=1S/C25H24F4N6O/c1-33(23-30-11-8-22(36)32-23)17-9-12-34(13-10-17)24-31-20-4-2-3-5-21(20)35(24)15-16-6-7-19(26)18(14-16)25(27,28)29/h2-8,11,14,17H,9-10,12-13,15H2,1H3,(H,30,32,36)

InChI Key

GUNWKNOCPVTUHD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)F)C(F)(F)F)C5=NC=CC(=O)N5

Origin of Product

United States

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